molecular formula C10H12N2O B6204151 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one CAS No. 1378792-48-3

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Cat. No.: B6204151
CAS No.: 1378792-48-3
M. Wt: 176.2
InChI Key:
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Description

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound features a seven-membered ring structure with nitrogen atoms, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-methylbenzoic acid with ethyl acetoacetate in the presence of a condensing agent such as polyphosphoric acid. The reaction mixture is heated to facilitate cyclization, resulting in the formation of the desired benzodiazepine ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized benzodiazepine derivatives .

Scientific Research Applications

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is unique due to its specific methyl substitution at the 7-position, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may result in differences in receptor binding affinity, metabolic stability, and overall therapeutic profile compared to other benzodiazepines .

Properties

CAS No.

1378792-48-3

Molecular Formula

C10H12N2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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